molecular formula C15H17NO4 B1379924 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid CAS No. 1693566-96-9

2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid

Cat. No.: B1379924
CAS No.: 1693566-96-9
M. Wt: 275.3 g/mol
InChI Key: UIBOHPVBVXDKTP-UHFFFAOYSA-N
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Description

It has the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol.

Preparation Methods

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Boc) group. This is followed by the introduction of the hept-6-ynoic acid moiety. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions. Industrial production methods may employ large-scale reactors and optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under certain conditions, allowing the compound to interact with its target. The hept-6-ynoic acid moiety can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid include:

    2-{[(Benzyloxy)carbonyl]amino}hex-5-ynoic acid: Differing by one carbon in the alkyne chain.

    2-{[(Benzyloxy)carbonyl]amino}oct-7-ynoic acid: Differing by one additional carbon in the alkyne chain.

    2-{[(Benzyloxy)carbonyl]amino}pent-4-ynoic acid: Differing by two fewer carbons in the alkyne chain. The uniqueness of this compound lies in its specific chain length and the presence of the benzyloxycarbonyl protecting group, which influences its reactivity and applications.

Biological Activity

2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid, a compound with the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol, has garnered attention for its biological activity, particularly in enzyme inhibition and biochemical pathways. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the protection of the amino group with a benzyloxycarbonyl (Boc) group, followed by the introduction of the hept-6-ynoic acid moiety. This process often requires organic solvents and catalysts to optimize yield and purity .

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an intermediate in organic synthesis and its application in studying enzyme mechanisms. It has been reported to interact with various enzymes, influencing their activity through competitive inhibition or substrate mimicry.

  • Enzyme Interaction : The benzyloxycarbonyl group can be cleaved under specific conditions, allowing the compound to interact with target enzymes or receptors. The hept-6-ynoic acid moiety plays a crucial role in biochemical pathways, affecting cellular processes .
  • Inhibition Studies : Research indicates that compounds similar to this compound can act as inhibitors for various metabolic enzymes. For instance, studies on bisubstrate inhibitors have shown that structural modifications can significantly affect binding affinity and inhibition efficiency .

Case Studies

  • Nicotinamide N-methyltransferase (NNMT) : Inhibitors derived from alkynyl structures similar to this compound have been studied for their effects on NNMT, an enzyme involved in methylating nicotinamide. The dissociation constants of these inhibitors provide insights into their binding efficacy .
  • Histone Deacetylases (HDACs) : Compounds with structural similarities have been evaluated for their inhibitory effects on HDACs, which are critical in regulating gene expression through epigenetic modifications. The IC50 values for these compounds ranged from 14 nM to 67 nM, indicating potent activity against specific HDAC isoforms .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaIC50 (nM)Biological Activity
This compoundC15H17NO4TBDEnzyme inhibitor; substrate mimic
2-{[(Benzyloxy)carbonyl]amino}hex-5-ynoic acidC14H15NO4TBDSimilar mechanism; fewer carbons
2-{[(Benzyloxy)carbonyl]amino}oct-7-ynoic acidC16H19NO4TBDExtended carbon chain; altered reactivity
Azumamide CC14H17NO414 - 67Potent HDAC inhibitor

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)hept-6-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-2-3-5-10-13(14(17)18)16-15(19)20-11-12-8-6-4-7-9-12/h1,4,6-9,13H,3,5,10-11H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBOHPVBVXDKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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